[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](3,5-dimethyl-1,2-oxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate nitrile and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone stands out due to its unique combination of a piperidine ring, a chlorophenyl group, and an oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19ClN2O3 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-15(12(2)23-19-11)16(21)20-9-7-17(22,8-10-20)13-3-5-14(18)6-4-13/h3-6,22H,7-10H2,1-2H3 |
InChI Key |
KXBQMTAAIPDNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.